molecular formula C15H12BrClN2O2 B13645634 (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate

Cat. No.: B13645634
M. Wt: 367.62 g/mol
InChI Key: GFJZZXLMYPEZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate is an organic compound that features a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate typically involves the reaction of benzyl 2-chloroacetate with 4-bromophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate serves as a versatile intermediate for the preparation of more complex molecules. It can be used in the synthesis of heterocyclic compounds and as a building block for various organic transformations.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its hydrazone moiety is known to exhibit biological activity, making it a candidate for drug discovery and development.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the modification of physical and chemical properties of the resulting materials.

Mechanism of Action

The mechanism of action of (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with various biomolecules, influencing their activity. This interaction can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-(4-Bromophenyl)hydrazono)-2-chloroacetaldehyde
  • (Z)-2-(2-(4-Bromophenyl)hydrazono)-2-chloropropionate

Uniqueness

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate is unique due to its specific structural features, such as the benzyl ester group and the hydrazone moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

benzyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate

InChI

InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2

InChI Key

GFJZZXLMYPEZLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.